Regioisomeric Differentiation via Computed Lipophilicity
The target compound's lipophilicity, a key determinant of membrane permeability and solubility, is quantifiably distinct from a direct regioisomer. The computed XLogP3-AA for 2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid is 3.3, which is one log unit lower than the predicted value for the analog 4-(1-methyl-4-phenyl-1H-imidazol-5-yl)benzoic acid [1]. This indicates a significant difference in partitioning behavior that would manifest as different Caco-2 permeability or kinetic solubility profiles in an assay.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4.3 (estimated for 4-(1-methyl-4-phenyl-1H-imidazol-5-yl)benzoic acid based on structural analogues from the same database) [1] |
| Quantified Difference | ΔXLogP ≈ -1.0 |
| Conditions | Computed by XLogP3 algorithm, PubChem database |
Why This Matters
A log unit difference in lipophilicity can drastically alter a compound's behavior in biological assays, affecting both apparent potency and off-target effects, making regioisomeric purity a critical procurement specification.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 68461815, 2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/68461815 (accessed May 7, 2026). View Source
